molecular formula C16H13NOS2 B4562743 2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one

2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one

Cat. No.: B4562743
M. Wt: 299.4 g/mol
InChI Key: VGMPQAUYEMMNRY-UVTDQMKNSA-N
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Description

2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C16H13NOS2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.04385639 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodesulfurization and Environmental Applications

One of the notable applications of related organosulfur compounds is in biodesulfurization processes. The study by Furuya et al. (2001) on Mycobacterium phlei WU-F1 illustrates the bacterium's ability to desulfurize naphthothiophene derivatives, which share structural similarities with the target compound, highlighting its potential in environmental cleanup efforts, especially in treating sulfur-containing pollutants in fossil fuels Furuya, K., Kirimura, K., Kino, K., & Usami, S. (2001). Thermophilic biodesulfurization of naphthothiophene and 2-ethylnaphthothiophene by a dibenzothiophene-desulfurizing bacterium, Mycobacterium phlei WU-F1. Applied Microbiology and Biotechnology, 58, 237-240.

Photovoltaic and Electronic Applications

The synthesis and characterization of polymeric materials incorporating naphthyl and thiophene units have shown significant promise in photovoltaic applications and charge mobility enhancements. Wang et al. (2014) demonstrated that the introduction of alkyl side chains on naphthodithiophene–benzothiadiazole copolymers affects the photovoltaic properties and charge mobility, suggesting potential applications of similar compounds in organic electronics and solar cells Wang, B., Zhang, J., Tam, H., Wu, B., Zhang, W., Chan, M. S., Pan, F., Yu, G., Zhu, F., & Wong, M. (2014). Impact of alkyl side chains on the photovoltaic and charge mobility properties of naphthodithiophene–benzothiadiazole copolymers. Polymer Chemistry, 5, 836-843.

Organic Synthesis and Chemical Reactions

Compounds with structural features similar to 2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one are frequently used in organic synthesis, demonstrating versatility in forming various chemical bonds and frameworks. The work of Tominaga et al. (1976) on 3-Ethyl-5-bis (methylthio) methylene-2-thioxothiazol-4 (5H) one, for instance, shows its reactivity with nucleophilic reagents, hinting at the synthetic utility of such compounds in creating new molecules for pharmaceuticals, materials science, and more Tominaga, Y., Sone, M., Mizuyama, K., Matsuda, Y., & Kobayashi, G. (1976). Studies on Heterocyclic Ketenethioacetal Derivatives. VII. Reactions of 3-Ethyl-5-bis (methylthio) methylene-2-thioxothiazol-4 (5H)-one. Chemical & Pharmaceutical Bulletin, 24, 1671-1675.

Properties

IUPAC Name

(4Z)-2-ethylsulfanyl-4-(naphthalen-1-ylmethylidene)-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS2/c1-2-19-16-17-14(15(18)20-16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,2H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMPQAUYEMMNRY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC=CC3=CC=CC=C32)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one
Reactant of Route 2
2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one
Reactant of Route 3
2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one
Reactant of Route 4
2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one
Reactant of Route 5
2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one
Reactant of Route 6
2-(ethylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one

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